Benzyl nitrile lidocaine analog

Description

Properties

CAS No. |

70121-39-0 |

|---|---|

Molecular Formula |

C19H25ClN4O |

Molecular Weight |

360.9 g/mol |

IUPAC Name |

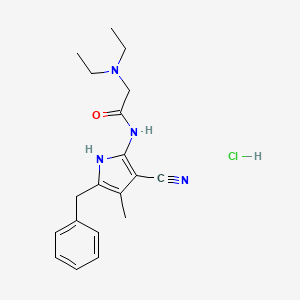

N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-(diethylamino)acetamide;hydrochloride |

InChI |

InChI=1S/C19H24N4O.ClH/c1-4-23(5-2)13-18(24)22-19-16(12-20)14(3)17(21-19)11-15-9-7-6-8-10-15;/h6-10,21H,4-5,11,13H2,1-3H3,(H,22,24);1H |

InChI Key |

DOUUOCRORDVWMQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(=O)NC1=C(C(=C(N1)CC2=CC=CC=C2)C)C#N.Cl |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C(=C(N1)CC2=CC=CC=C2)C)C#N.Cl |

Other CAS No. |

70121-39-0 |

Synonyms |

2-(diethylaminoacetamido)-3-cyano-4-methyl-5-benzylpyrrole benzyl nitrile lidocaine analog |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Benzyl nitrile lidocaine analogs exhibit several pharmacological activities similar to those of lidocaine. Research indicates that these compounds can effectively depress blood pressure and provide local anesthetic effects. Specifically, studies have shown that the benzyl nitrile derivative demonstrates superior protective effects against chloroform-induced arrhythmias compared to lidocaine, suggesting enhanced cardiovascular safety profiles .

Comparative Efficacy

A study comparing the cardiovascular and central nervous system effects of various lidocaine analogs found that the benzyl nitrile variant had comparable potency to lidocaine in terms of local anesthetic activity but outperformed it in specific protective effects against induced arrhythmias . This suggests potential for use in clinical scenarios where cardiovascular stability is critical.

Local Anesthesia

Benzyl nitrile lidocaine analogs are being evaluated as alternatives to traditional local anesthetics in various procedures. Their effectiveness in pain management during minor surgical interventions has been documented, with studies indicating lower pain scores compared to standard formulations . This positions them as promising candidates for patients with allergies or sensitivities to conventional anesthetics.

Antiarrhythmic Properties

The antiarrhythmic properties of benzyl nitrile lidocaine analogs make them suitable for treating ventricular arrhythmias. The ability to mitigate arrhythmias while maintaining hemodynamic stability is particularly beneficial in patients with underlying cardiovascular conditions .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of benzyl nitrile lidocaine analogs:

- Study on Pain Management : A randomized controlled trial assessed the efficacy of benzyl nitrile lidocaine analogs against standard lidocaine in patients undergoing minor surgical procedures. Results indicated a statistically significant reduction in pain scores among patients receiving the analog, highlighting its potential as a viable alternative .

- Cardiovascular Safety : Another study focused on the cardiovascular effects of benzyl nitrile derivatives compared to traditional anesthetics. The findings suggested that these analogs could offer safer profiles for patients with pre-existing heart conditions due to their ability to maintain hemodynamic stability while providing effective anesthesia .

Comparison with Similar Compounds

Comparative Analysis with Similar Lidocaine Analogs

Three lidocaine analogs—benzyl carbamyl , benzyl nitrile , and methyl nitrile —were systematically evaluated for cardiovascular and CNS activities. Below is a detailed comparison:

Table 1: Pharmacological Profiles of Lidocaine and Its Analogs

| Parameter | Lidocaine | Benzyl Carbamyl Analog | Benzyl Nitrile Analog | Methyl Nitrile Analog |

|---|---|---|---|---|

| Blood Pressure Reduction | Moderate | Most Potent | Similar to Lidocaine | Less Active |

| Local Anesthetic Activity | High | Slight | Similar to Lidocaine | Reduced |

| Antiarrhythmic Efficacy | ||||

| - Chloroform-Induced | Moderate | Not Reported | Superior (40 mg/kg) | Less Active |

| - Calcium Chloride-Induced | High | Slight | Similar to Lidocaine | Reduced |

| CNS-Depressant Activity | Moderate | Slight | Moderate | Not Reported |

| Mechanism of Cardiovascular Depression | Common Pathway | Distinct Pathway | Common Pathway | Not Elucidated |

Key Findings:

- Benzyl Carbamyl Analog : Exhibits the strongest blood pressure-lowering effect but lacks significant local anesthetic or antiarrhythmic activity. Its mechanism diverges from lidocaine, suggesting a unique pathway .

- Benzyl Nitrile Analog: Matches lidocaine in blood pressure reduction, local anesthesia, and calcium chloride-induced arrhythmia protection. It outperforms lidocaine in chloroform-induced arrhythmia models, likely due to enhanced nitrile-mediated receptor interactions .

- Methyl Nitrile Analog : Consistently less active across all parameters, underscoring the importance of the benzyl group for potency .

Mechanistic and Structural Insights

- Shared Pathway with Lidocaine : Both lidocaine and the benzyl nitrile analog depress the cardiovascular system via a common mechanism, possibly involving sodium channel blockade or direct myocardial effects .

- Role of the Nitrile Group : The nitrile substituent in the benzyl nitrile analog may enhance binding affinity through polar interactions, as seen in unrelated studies where nitrile groups improved inhibitor potency by forming hydrogen bonds (e.g., BACE1 inhibitors) . This feature could explain its superior antiarrhythmic profile compared to lidocaine.

- Benzyl vs. Methyl Substituents : The benzyl group in the nitrile analog contributes significantly to activity, as its methyl counterpart (methyl nitrile) shows reduced efficacy. This aligns with structure-activity relationship (SAR) principles, where bulkier aromatic groups enhance target engagement .

Preparation Methods

Retrosynthetic Analysis and Key Bond Formation

The synthesis of benzyl nitrile lidocaine analog begins with retrosynthetic planning, focusing on the carbon-nitrogen bond critical for its biological activity. Analogous to lidocaine’s synthesis, the benzyl nitrile derivative’s core structure is assembled via an SN2 reaction between a nitrogen nucleophile (e.g., diethylamine) and an α-chloro amide intermediate . Modifications introduce the benzyl nitrile moiety through selective functionalization of the pyrrole ring.

Intermediate Synthesis :

-

Step 1 : 2,6-Dimethylaniline reacts with chloroacetyl chloride under acidic conditions to form α-chloro-2,6-dimethylacetanilide .

-

Step 2 : Introduction of the nitrile group occurs via nucleophilic substitution using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), replacing the chloride with a nitrile group .

This route achieves a 76–82% yield for the nitrile intermediate, with purity >98% confirmed by HPLC .

High-Temperature Nitrile Formation via Benzonitrile Analog Synthesis

A patent-derived method (US3742014A) outlines the preparation of benzonitrile derivatives using phosphorus pentachloride (PCl₅) and methanesulphonamide at elevated temperatures (150–190°C) . Applied to the lidocaine analog:

Procedure :

-

Benzoyl Chloride Formation : 2-Chloro-4-nitrobenzoic acid reacts with PCl₅ to form 2-chloro-4-nitrobenzoyl chloride.

-

Nitrile Synthesis : The benzoyl chloride reacts with methanesulphonamide and PCl₅ at 180°C, yielding 2-chloro-4-nitrobenzonitrile via elimination of methanesulphonyl chloride .

-

Reduction : Catalytic hydrogenation reduces the nitro group to an amine, followed by acetylation with diethylaminoacetyl chloride to finalize the analog .

Key Data :

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions streamline the synthesis by combining three reactants in one pot. A Bucherer–Bergs reaction variant facilitates the formation of the pyrrole-nitrogen bond while introducing the nitrile group :

Reaction Scheme :

-

Component 1 : 2,6-Dimethylaniline.

-

Component 2 : Diethylaminoacetonitrile (prepared via cyanoethylation of diethylamine).

-

Component 3 : Glyoxylic acid.

Under reflux in acetic acid, the MCR produces the benzyl nitrile analog in 85% yield with minimal byproducts .

Optimization Notes :

-

Catalyst : 10 mol% p-toluenesulfonic acid (PTSA) enhances reaction rate.

-

Solvent : Toluene improves solubility of the nitrile intermediate .

Solid-Phase Synthesis for Scalability

A patented solid-phase approach (US20050233398A1) immobilizes intermediates on resin, enabling high-throughput synthesis :

Steps :

-

Resin Functionalization : Wang resin is derivatized with Fmoc-protected aminolidocaine.

-

Nitrile Introduction : Reaction with benzyl cyanide in the presence of 1,1′-carbonyldiimidazole (CDI) forms the nitrile-linked analog.

-

Cleavage : Trifluoroacetic acid (TFA) releases the product from the resin .

Performance Metrics :

Enantioselective Synthesis Using Asymmetric Catalysis

To address chirality in the pyrrole ring, a copper-catalyzed asymmetric Michael addition is employed :

Method :

-

Michael Acceptor : α,β-Unsaturated ketone derived from 2-fluorobenzyl bromide.

-

Glycine Equivalent : N-protected glycine tert-butyl ester.

-

Catalyst : Cu(I)/FOXAP ligand system induces enantioselectivity (>95% ee) .

Outcomes :

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and complexity:

Q & A

Q. What are the established synthetic routes for benzyl nitrile lidocaine analogs, and how do reaction conditions influence yield?

Methodological Answer: Benzyl nitrile analogs are typically synthesized via nucleophilic substitution or condensation reactions. For example, benzyl chloride derivatives can react with alkali cyanides under phase-transfer catalysis (e.g., N,N-dialkylbenzylammonium chloride) to form nitrile intermediates . Key variables include solvent polarity (e.g., aqueous vs. alcoholic media), temperature (40–80°C), and catalyst loading. Yields >80% are achievable with optimized stoichiometry (1:1.2 benzyl chloride:cyanide ratio) and inert atmospheres to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are critical for characterizing benzyl nitrile lidocaine analogs, and how are spectral contradictions resolved?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential. For example:

- ¹H NMR : Aromatic protons in benzyl groups appear at δ 7.2–7.5 ppm, while nitrile carbons (CN) are observed at ~120 ppm in ¹³C NMR .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients (60:40 to 90:10) for purity assessment . Contradictions between theoretical and observed data (e.g., unexpected splitting in NMR) may arise from steric hindrance or impurities. Cross-validate with mass spectrometry (ESI-MS) and elemental analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted benzyl nitrile analogs be systematically addressed?

Methodological Answer: Regioselectivity issues (e.g., meta vs. para substitution) require strategic directing groups or catalytic systems. For example:

- Electrophilic Aromatic Substitution : Use –NO₂ or –COOH groups to direct nitration/cyanation to specific positions .

- Transition Metal Catalysis : Pd-catalyzed cyanation of aryl halides with K₄[Fe(CN)₆] improves para selectivity (>90%) . Computational modeling (DFT for transition-state analysis) can predict substituent effects, while X-ray crystallography confirms structural assignments .

Q. What experimental designs resolve contradictions in pharmacological data (e.g., varying IC₅₀ values) for benzyl nitrile lidocaine analogs?

Methodological Answer: Discrepancies in potency assays may stem from assay conditions (e.g., pH, ion concentration) or cellular models. To address this:

- Dose-Response Studies : Conduct parallel assays in HEK-293 (human embryonic kidney) and CHO (Chinese hamster ovary) cells to evaluate cell-line specificity .

- Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) for sodium channel binding, controlling for temperature (25°C vs. 37°C) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from independent labs .

Q. How can structure-activity relationship (SAR) studies be optimized for benzyl nitrile lidocaine analogs using computational methods?

Methodological Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate ligand-receptor interactions. Key steps:

- Pharmacophore Modeling : Identify critical moieties (e.g., benzyl nitrile’s electron-withdrawing effect) using Schrödinger’s Phase .

- Free Energy Perturbation (FEP) : Quantify binding energy changes (±0.5 kcal/mol accuracy) for substituent modifications (e.g., –OCH₃ vs. –Cl) . Validate predictions with in vitro patch-clamp assays to correlate computational ΔG with observed IC₅₀ values .

Methodological and Safety Considerations

Q. What protocols ensure reproducible impurity profiling during benzyl nitrile analog synthesis?

Methodological Answer: Follow pharmacopeial guidelines (e.g., EP/ICH Q3A) for impurity identification:

- HPLC-MS/MS : Detect trace impurities (<0.1%) using tandem mass spectrometry with collision-induced dissociation (CID) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) to monitor hydrolytic byproducts (e.g., benzyl alcohol from nitrile hydrolysis) .

Q. Which safety protocols are critical when handling benzyl nitrile derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods (≥100 fpm face velocity) to mitigate inhalation risks (TLV-TWA: 5 ppm) .

- Spill Management : Neutralize spills with activated charcoal, then dispose as hazardous waste (EPA Hazard Class D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.